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Introduction
Tripetroselinin is a triacylglycerol (TAG) predominantly found in the seeds of plants belonging

to the Apiaceae family, such as coriander (Coriandrum sativum), parsley (Petroselinum

crispum), and fennel (Foeniculum vulgare). It is unique in that it is composed of a glycerol

backbone esterified with three molecules of petroselinic acid (18:1Δ6)[1]. The unusual position

of the double bond in petroselinic acid, at the Δ6 position instead of the more common Δ9

(oleic acid), imparts distinct physical and chemical properties to tripetroselinin, making it a

molecule of interest for various industrial and pharmaceutical applications. This technical guide

provides an in-depth overview of the biosynthetic pathway of tripetroselinin, focusing on the

key enzymatic steps, quantitative data, and detailed experimental methodologies.

Overview of the Biosynthetic Pathway
The biosynthesis of tripetroselinin can be divided into two major stages:

Synthesis of Petroselinic Acid: This stage occurs in the plastids and involves the modification

of a common fatty acid precursor.

Assembly of Tripetroselinin: This stage takes place in the endoplasmic reticulum (ER) and

involves the sequential acylation of a glycerol-3-phosphate backbone with petroselinic acid

via the Kennedy pathway.
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A schematic representation of the overall pathway is provided below.
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Caption: Overview of the tripetroselinin biosynthesis pathway in Apiaceae.

Petroselinic Acid Biosynthesis
The synthesis of petroselinic acid is initiated from palmitoyl-acyl carrier protein (palmitoyl-ACP),

a common intermediate in fatty acid synthesis.

Δ4-Desaturation of Palmitoyl-ACP
The key step in petroselinic acid biosynthesis is the introduction of a cis double bond at the Δ4

position of the C16 acyl chain of palmitoyl-ACP. This reaction is catalyzed by a specific

plastidial soluble desaturase known as Δ4-palmitoyl-ACP desaturase (Δ4-PAD)[2][3][4]. This

enzyme is a member of the acyl-ACP desaturase family and is structurally related to the

ubiquitous Δ9-stearoyl-ACP desaturase[2]. In coriander, this enzyme has been identified as a

36-kDa protein. The expression of the gene encoding Δ4-PAD is coordinately regulated with

that of the acyl carrier protein during seed development.

Elongation to Petroselinoyl-ACP
The product of the Δ4-PAD reaction, Δ4-hexadecenoyl-ACP, is then elongated by two carbons

to form petroselinoyl-ACP (18:1Δ6-ACP). This elongation step is catalyzed by β-ketoacyl-ACP
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synthase I (KAS I). KAS I is a condensing enzyme that adds a two-carbon unit from malonyl-

ACP to the growing acyl chain.

Hydrolysis to Free Petroselinic Acid
Finally, the 18-carbon petroselinoyl-ACP is hydrolyzed by a fatty acyl-ACP thioesterase (FAT)

to release free petroselinic acid and ACP. The free petroselinic acid is then exported from the

plastid to the cytoplasm.

Tripetroselinin Assembly: The Kennedy Pathway
In the cytoplasm, petroselinic acid is activated to petroselinoyl-CoA by a long-chain acyl-CoA

synthetase (LACS). Petroselinoyl-CoA then enters the Kennedy pathway in the endoplasmic

reticulum for its incorporation into the glycerol backbone to form tripetroselinin. The Kennedy

pathway consists of four sequential acylation and dephosphorylation steps.

Acylation of Glycerol-3-Phosphate
The first acylation is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which transfers

a petroselinoyl group from petroselinoyl-CoA to the sn-1 position of glycerol-3-phosphate,

forming lysophosphatidic acid.

Acylation of Lysophosphatidic Acid
Lysophosphatidic acid acyltransferase (LPAAT) then catalyzes the transfer of a second

petroselinoyl group to the sn-2 position of lysophosphatidic acid, yielding phosphatidic acid.

Dephosphorylation of Phosphatidic Acid
The phosphate group at the sn-3 position of phosphatidic acid is removed by phosphatidic acid

phosphatase (PAP) to produce diacylglycerol.

Final Acylation of Diacylglycerol
The final and committed step in tripetroselinin synthesis is the acylation of the sn-3 position of

diacylglycerol with a third molecule of petroselinoyl-CoA. This reaction is catalyzed by

diacylglycerol acyltransferase (DGAT). The substrate specificity of the LPAAT and DGAT

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1588133?utm_src=pdf-body
https://www.benchchem.com/product/b1588133?utm_src=pdf-body
https://www.benchchem.com/product/b1588133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


enzymes in Apiaceae for petroselinoyl-CoA is crucial for the high accumulation of

tripetroselinin in the seeds.

Quantitative Data
Quantitative analysis of the lipid composition of Apiaceae seeds reveals a high proportion of

petroselinic acid and tripetroselinin.

Table 1: Fatty Acid Composition of Coriander (Coriandrum sativum) Seed Oil

Fatty Acid Abbreviation Percentage (%)

Myristic Acid 14:0 0.08 ± 0.1

Palmitic Acid 16:0 3.50 ± 0.05

Palmitoleic Acid 16:1n-7 0.23 ± 0.00

Stearic Acid 18:0 0.78 ± 0.03

Petroselinic Acid 18:1n-12 (Δ6) 76.65 ± 0.16

Oleic Acid 18:1n-9 5.47 ± 0.07

Linoleic Acid 18:2n-6 13.05 ± 0.04

α-Linolenic Acid 18:3n-3 0.15 ± 0.01

Arachidic Acid 20:0 0.10 ± 0.01

Data are presented as mean ± standard deviation of three replicates. Source:

Table 2: Triacylglycerol Composition of Coriander (Coriandrum sativum) Seed Oil

Triacylglycerol Species
(Carbon Number:Double
Bonds)

Putative Composition Percentage (%)

C54:3 Tripetroselinin (18:1/18:1/18:1) >50

Source:
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Table 3: Glycerolipid Composition of Coriander (Coriandrum sativum) Seed Oil

Lipid Class Abbreviation Percentage (%)

Triacylglycerols TAG 98.4

Diacylglycerols DAG Not specified

Monoacylglycerols MAG 0.57 ± 0.04

Values are presented as a percentage of neutral lipids. Source:

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

tripetroselinin biosynthesis.

Purification of Δ4-Palmitoyl-ACP Desaturase from
Coriander Endosperm
This protocol is adapted from methodologies used for the purification of related acyl-ACP

desaturases.
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Developing Coriander Endosperm

Homogenization in buffer
(e.g., Tris-HCl, DTT, glycerol)

Centrifugation (e.g., 10,000 x g)
to remove debris

Collect Supernatant (Crude Extract)

Ammonium Sulfate Precipitation
(e.g., 30-60% saturation)

Centrifugation

Resuspend Pellet

Desalting by Gel Filtration
(e.g., Sephadex G-25)

Anion Exchange Chromatography
(e.g., DEAE-Sepharose)

Hydrophobic Interaction Chromatography
(e.g., Phenyl-Sepharose)

Gel Filtration Chromatography
(e.g., Superdex 200)

Purified Δ4-PAD
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Caption: Workflow for the purification of Δ4-palmitoyl-ACP desaturase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1588133?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Steps:

Tissue Homogenization: Homogenize developing coriander endosperm in a suitable buffer

(e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 2 mM dithiothreitol (DTT), and

protease inhibitors) on ice.

Clarification: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell

debris. Collect the supernatant.

Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to

achieve 30% saturation while stirring on ice. After equilibration, centrifuge at 15,000 x g for

20 minutes. Discard the pellet. Add more ammonium sulfate to the supernatant to reach 60%

saturation. Centrifuge again and collect the pellet.

Desalting: Resuspend the pellet in a minimal volume of homogenization buffer and desalt

using a gel filtration column (e.g., Sephadex G-25) equilibrated with the same buffer.

Chromatography:

Anion Exchange: Load the desalted protein solution onto an anion-exchange column (e.g.,

DEAE-Sepharose) and elute with a linear gradient of NaCl (e.g., 0-500 mM).

Hydrophobic Interaction: Pool the active fractions, add ammonium sulfate to 1 M, and load

onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing

gradient of ammonium sulfate.

Gel Filtration: As a final polishing step, apply the active fractions to a gel filtration column

(e.g., Superdex 200) to separate proteins based on size.

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

In Vitro Assay for Δ4-Palmitoyl-ACP Desaturase Activity
This assay measures the conversion of [14C]-palmitoyl-ACP to [14C]-Δ4-hexadecenoyl-ACP.

Reaction Mixture (in a total volume of 50 µL):

100 mM Tris-HCl, pH 7.5
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5 mM DTT

1 mM NADPH

2 µM Ferredoxin

0.1 U Ferredoxin-NADP+ reductase

10 µM [1-14C]-palmitoyl-ACP (substrate)

Purified Δ4-PAD enzyme solution

Procedure:

Combine all components except the enzyme in a microcentrifuge tube and pre-incubate at

30°C for 5 minutes.

Initiate the reaction by adding the purified enzyme.

Incubate at 30°C for 30 minutes.

Stop the reaction by adding 50 µL of 1 M NaOH and incubate at 60°C for 1 hour to hydrolyze

the acyl-ACP.

Acidify the mixture with 10 µL of concentrated HCl.

Extract the fatty acids with 200 µL of hexane.

Separate the fatty acids by argentation thin-layer chromatography (TLC) and visualize by

autoradiography. The unsaturated product will migrate slower than the saturated substrate.

Heterologous Expression and Purification of
Diacylglycerol Acyltransferase (DGAT)
This protocol describes the expression of an Apiaceae DGAT in a yeast system for subsequent

characterization.
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Isolate DGAT cDNA from Apiaceae species

Clone into a yeast expression vector
(e.g., pYES2)

Transform into a suitable yeast strain
(e.g., Saccharomyces cerevisiae)

Grow yeast culture and induce protein expression
(e.g., with galactose)

Harvest cells and perform lysis
(e.g., glass beads, French press)

Isolate microsomal fraction by ultracentrifugation

Solubilize membrane proteins
(e.g., with CHAPS or Triton X-100)

Purify tagged protein using affinity chromatography
(e.g., Ni-NTA for His-tagged protein)

Purified DGAT
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Caption: Workflow for heterologous expression and purification of DGAT.
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Protocol Steps:

Gene Cloning: Isolate the full-length cDNA of the DGAT gene from the target Apiaceae

species and clone it into a yeast expression vector (e.g., pYES2) containing an inducible

promoter (e.g., GAL1) and a purification tag (e.g., His-tag).

Yeast Transformation: Transform the expression construct into a suitable Saccharomyces

cerevisiae strain.

Protein Expression: Grow the yeast culture in a selective medium to mid-log phase and then

induce protein expression by adding galactose.

Microsome Isolation: Harvest the cells, wash them, and disrupt them using methods like

glass bead vortexing or a French press. Perform differential centrifugation to isolate the

microsomal fraction, which contains the ER-localized DGAT.

Solubilization and Purification: Solubilize the membrane proteins from the microsomal

fraction using a suitable detergent (e.g., CHAPS). Purify the tagged DGAT protein using

affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

In Vitro Assay for Diacylglycerol Acyltransferase (DGAT)
Activity with Petroselinoyl-CoA
This assay measures the incorporation of [14C]-petroselinoyl-CoA into triacylglycerol.

Reaction Mixture (in a total volume of 100 µL):

100 mM HEPES-NaOH, pH 7.4

25 mM MgCl2

1 mg/mL BSA (fatty acid-free)

100 µM 1,2-dioleoyl-sn-glycerol (diacylglycerol substrate)

10 µM [1-14C]-petroselinoyl-CoA (acyl donor)

Purified DGAT or microsomal preparation
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Procedure:

Prepare the diacylglycerol substrate by drying it under nitrogen and resuspending it in buffer

with sonication to form micelles.

Combine all components except the enzyme in a microcentrifuge tube.

Initiate the reaction by adding the enzyme preparation.

Incubate at 30°C for 15-30 minutes.

Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v).

Add 0.5 mL of 0.9% NaCl and vortex to partition the phases.

Collect the lower organic phase, dry it under nitrogen, and redissolve in a small volume of

chloroform.

Separate the lipids by TLC using a solvent system like hexane:diethyl ether:acetic acid

(80:20:1, v/v/v).

Visualize the TAG spot by autoradiography and quantify the radioactivity by scintillation

counting.

Conclusion
The biosynthesis of tripetroselinin in Apiaceae is a specialized metabolic pathway that hinges

on the activity of a unique Δ4-palmitoyl-ACP desaturase, which initiates the formation of

petroselinic acid. This unusual fatty acid is then efficiently incorporated into the glycerol

backbone via the Kennedy pathway, leading to the accumulation of high levels of

tripetroselinin in the seeds. The detailed understanding of this pathway, including the kinetic

properties of the involved enzymes and the development of robust experimental protocols, is

crucial for harnessing the potential of tripetroselinin in various applications and for guiding

metabolic engineering efforts to enhance its production. Further research, particularly in the

areas of quantitative proteomics and metabolic flux analysis, will provide a more complete

picture of the regulation and efficiency of this fascinating biosynthetic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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